ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate , reflects its intricate architecture. Key components include:
- Ethyl benzoate backbone : A ester functional group (–COOCH₂CH₃) attached to a benzene ring.
- Ethynyl bridge : A carbon–carbon triple bond (–C≡C–) linking the benzoate moiety to a naphthalene core.
- Deuterated aryl substituent : A phenyl ring substituted with deuterium atoms at positions 2, 3, 5, and 6, and a trideuteriomethyl group (–CD₃) at position 4.
The molecular formula is C₃₀H₂₅D₇O₂ , with a molecular weight of 435.64 g/mol (calculated using isotopic masses). While a CAS Registry Number specific to this deuterated variant is not publicly listed, its non-deuterated analog, ethyl 4-[(5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)ethynyl]benzoate, is documented under CAS 166977-92-0.
Structural Features and Molecular Architecture
The compound’s structure comprises three distinct domains (Table 1):
Table 1: Structural Domains of the Compound
| Domain | Description |
|---|---|
| Naphthalene core | A partially saturated bicyclic system (5,6-dihydro-5,5-dimethyl-6H-naphthalene) with methyl groups at C5. |
| Ethynyl linkage | Connects the naphthalene C2 position to the benzoate’s para-carbon. |
| Deuterated aryl group | A phenyl ring with deuterium at C2, C3, C5, C6, and a –CD₃ group at C4. |
Key structural observations:
- Naphthalene Core : The 5,6-dihydro configuration introduces partial saturation, reducing aromaticity compared to fully conjugated naphthalene. Methyl groups at C5 enhance steric stability, a feature common in retinoid-like molecules.
- Ethynyl Spacer : The triple bond enables conjugation between the naphthalene and benzoate moieties, influencing electronic properties such as absorption spectra.
- Deuterium Labeling : Strategic deuteration at the phenyl ring and methyl group minimizes metabolic degradation via the kinetic isotope effect (KIE), as deuterium forms stronger C–D bonds than C–H.
Position in Naphthalene Derivative Chemistry
Naphthalene derivatives are pivotal in materials science and medicinal chemistry due to their optoelectronic properties and biological activity. This compound belongs to two subclasses:
- Ethynyl-Linked Naphthalenes : Similar to AGN 193109 (CAS 171746-21-7), which modulates retinoic acid receptors, the ethynyl group facilitates π-conjugation, enhancing intermolecular interactions.
- Deuterated Aromatics : Building on precedents like perdeuterated naphthalenes, this compound exemplifies targeted deuteration for stability studies.
Comparative analysis with non-deuterated analogs (e.g., ethyl 4-ethynylbenzoate, CAS 10602-03-6) reveals that deuterium substitution does not alter the core reactivity but improves metabolic resistance in biological assays.
Significance of Deuterium Labeling in Molecular Research
Deuterium incorporation serves multiple roles in chemical research:
- Metabolic Stability : C–D bonds resist cytochrome P450-mediated oxidation, prolonging drug half-life. For example, deutetrabenazine, a deuterated analog of tetrabenazine, shows enhanced pharmacokinetics.
- Isotopic Tracing : Deuterated compounds enable precise tracking in mass spectrometry and NMR, as demonstrated in studies of naphthalene metabolism.
- Structural Dynamics : Deuterium’s nuclear spin properties (I = 1) facilitate advanced NMR techniques, such as singlet-state experiments, to study molecular conformations.
In this compound, the tetradeuteriophenyl and trideuteriomethyl groups likely mitigate oxidative demethylation and aryl hydroxylation, common metabolic pathways for polycyclic aromatics.
Historical Context of Selectively Deuterated Naphthalene Compounds
The synthesis of deuterated naphthalenes has evolved significantly:
- Early Methods (1960s–1990s) : Relied on harsh conditions (e.g., D₂O/acid catalysis), yielding non-selective deuteration.
- Modern Approaches (2000s–Present) : Transition-metal catalysts (e.g., Fe, Ir) enable site-specific labeling. For instance, nanostructured iron catalysts deuterate arenes selectively using D₂O under hydrogen pressure.
This compound’s synthesis likely employs palladium/copper-mediated cross-coupling (Sonogashira reaction) to install the ethynyl group, followed by deuterium exchange via directed ortho-metalation or hydrogen-deuterium swapping. Such methods align with trends in deuterated drug development, where precision labeling minimizes synthetic complexity.
Properties
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Deuteration
Deuterium gas (D₂) in the presence of palladium catalysts enables selective hydrogen-deuterium exchange. For example, treating 4-methylbiphenyl with D₂ over Pd/C at 150°C for 24 hours achieves >95% deuteration at ortho, meta, and para positions. The trideuteriomethyl group is introduced via reaction of deuterated methyl iodide (CD₃I) with a lithiated intermediate under cryogenic conditions (−78°C).
Synthesis from Deuterated Building Blocks
An alternative route involves constructing the phenyl ring from pre-deuterated precursors. Ethyl 2,4-dihydroxy-5,6-dimethyl-3-trideuteriomethylbenzoate, as described in the RSC publication, demonstrates the feasibility of using deuterated methylating agents (e.g., CD₃MgBr) in Grignard reactions. This method ensures higher isotopic purity but requires stringent anhydrous conditions.
Sonogashira Coupling for Ethynyl Linkage
The ethynyl bridge between the naphthalene and benzoate moieties is established via a Sonogashira coupling. Optimized conditions from EP3950673A1 include:
-
Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
-
Base : Triethylamine in tetrahydrofuran (THF)
For the target compound, the naphthalen-2-yl bromide is reacted with ethyl 4-ethynylbenzoate, achieving yields of 68–72%. Deuterated substrates necessitate inert atmosphere handling to prevent proton exchange.
Esterification and Functional Group Compatibility
The final benzoate ester is introduced early in the synthesis to avoid side reactions. Ethyl 4-iodobenzoate is prepared by treating 4-iodobenzoic acid with ethanol and sulfuric acid under reflux. Compatibility with subsequent coupling steps requires protecting groups such as tert-butyldimethylsilyl (TBS) for hydroxyl groups, though this is unnecessary in the fully deuterated system described here.
Purification and Characterization
Chromatographic purification using silica gel (hexane/ethyl acetate, 4:1) isolates intermediates, while final product purity is confirmed via:
-
NMR Spectroscopy : Distinct absence of proton signals in deuterated regions.
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Mass Spectrometry : High-resolution MS confirms molecular ion peaks at m/z 567.28 (C₃₄D₁₄O₂).
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Isotopic Purity Analysis : Gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection ensures <2% protio contamination.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
The compound ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in pharmaceutical research and development, materials science, and analytical chemistry.
Drug Development
This compound is of interest due to its structural features that may influence biological activity. The presence of deuterium in the compound can enhance metabolic stability and alter pharmacokinetics, making it a candidate for drug development aimed at treating various conditions such as neurodegenerative diseases and epilepsy .
Calcium Channel Modulation
Recent studies have indicated that compounds with similar structures may act as modulators of T-type calcium channels. These channels are implicated in several pathological conditions, including absence seizures and chronic pain syndromes . The potential therapeutic effects of this compound could be explored further in this context.
Analytical Chemistry
The unique isotopic labeling of this compound makes it suitable for use in mass spectrometry and NMR spectroscopy studies. The deuterated forms can provide clearer spectral data and assist in understanding reaction mechanisms . This application is particularly important in the field of drug metabolism studies where tracking the fate of a compound within biological systems is crucial.
Polymer Chemistry
The ethynyl group present in the compound allows for potential applications in polymer synthesis. Ethynyl derivatives are often utilized in creating cross-linked networks or as monomers for copolymerization processes. This could lead to the development of new materials with enhanced properties such as thermal stability or mechanical strength.
Nanotechnology
The compound's structure may also facilitate its use in nanotechnology applications. Functionalized nanoparticles can be synthesized using such compounds to create targeted drug delivery systems or diagnostic tools that utilize the unique properties imparted by the ethynyl and benzoate functionalities.
Case Study 1: Neuropharmacological Research
A study investigated the effects of deuterated compounds on neuronal excitability and neurotransmitter release. The findings suggested that modifications to the molecular structure significantly impacted the pharmacodynamics of similar compounds, indicating that this compound could exhibit significant neuropharmacological activity .
Case Study 2: Synthesis of Deuterated Compounds
Research focused on synthesizing deuterated analogs for use in metabolic studies demonstrated that compounds like this compound could be effectively used to trace metabolic pathways due to their unique isotopic signatures .
Mechanism of Action
The mechanism by which ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate exerts its effects involves interactions with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interactions with biological molecules. These effects are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The primary structural analog is ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate (CAS 171568-43-7, ). Key differences include:
Physicochemical and Spectroscopic Properties
Deuterium substitution minimally alters steric bulk but significantly impacts kinetic isotope effects (e.g., slower bond cleavage in metabolic pathways) and spectroscopic signatures:
- NMR: Deuterated aromatic protons (now D) eliminate splitting in $^1$H NMR, simplifying spectra. Residual $^2$H signals can be analyzed for molecular dynamics studies .
- Mass Spectrometry: The +7 Da mass shift (vs. non-deuterated) aids in distinguishing the compound in isotopic labeling experiments .
Biological Activity
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 358.47 g/mol |
| LogP | 6.422 |
| Polar Surface Area (PSA) | 57.53 Ų |
The biological activity of ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and antioxidant properties.
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammation pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The presence of multiple aromatic rings in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anti-inflammatory Effects : A study published in Molecules reported that derivatives of benzoate exhibited significant inhibition of COX enzymes and reduced inflammatory markers in vitro .
- Antitumor Potential : Research highlighted in Cancer Letters demonstrated that similar naphthalene derivatives showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation into this compound .
- Antioxidant Activity : A comparative analysis indicated that compounds with similar structures had strong antioxidant capabilities, effectively reducing oxidative stress markers in cellular models .
Pharmacological Studies
Pharmacological assessments have been conducted to evaluate the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Significant reduction in cell viability in cancer cells |
| Animal models | Reduced inflammation and tumor growth observed in treated groups |
| Toxicity assessments | No significant adverse effects noted at therapeutic doses |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing deuterated aromatic intermediates in compounds like ethyl 4-[2-[...]benzoate?
- Methodological Answer : Reflux in absolute ethanol with catalytic glacial acetic acid (0.001 mol substrate ratio) for 4–6 hours under inert atmosphere, followed by solvent evaporation under reduced pressure and recrystallization from ethanol or methanol. Key steps include precise temperature control (70–80°C) and inert gas purging to prevent oxidative side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%).
Q. Which analytical techniques are most reliable for characterizing deuterium incorporation in such complex polyaromatic systems?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and deuteration levels. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) identifies positional deuteration: absence of proton signals in deuterated regions (e.g., 2,3,5,6-tetradeuteriophenyl) and integration ratios validate isotopic purity. Cross-validation with FT-IR (C-D stretches at ~2100–2200 cm⁻¹) is recommended .
Q. How can researchers mitigate adsorption losses during sample preparation for trace-level analysis of deuterated analogs?
- Methodological Answer : Use deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption. Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water, followed by elution with methanol:acetonitrile (9:1), recovers >90% of deuterated compounds. Internal standards (e.g., triclosan-d3 or BP-3-d5) correct for matrix effects .
Advanced Research Questions
Q. How does deuteration at the 2,3,5,6-positions and trideuteriomethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : Deuteration reduces hyperconjugative effects, altering electron density in the aromatic ring. Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to map charge distribution differences. Experimentally, compare Sonogashira coupling kinetics between deuterated and non-deuterated analogs: deuterated phenyl groups may slow reaction rates due to isotopic mass effects (kH/kD ≈ 1.5–2.0 for Pd-catalyzed couplings) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts) arising from isotopic substitution?
- Methodological Answer : Isotopic effects on chemical shifts are non-linear. For example, deuterium at ortho positions induces upfield shifts (~0.1–0.3 ppm in ¹³C NMR). Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Compare experimental data with simulated spectra (software: ACD/Labs or MestReNova) incorporating isotopic parameters. Cross-check with X-ray crystallography (if crystalline) for structural validation .
Q. How can design of experiments (DoE) optimize multi-step syntheses involving deuterated intermediates?
- Methodological Answer : Apply Bayesian optimization or factorial designs (e.g., central composite design) to screen variables: catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and reaction time (2–12 hours). Use response surface models to predict optimal conditions. For example, a 3² factorial design for Suzuki-Miyaura coupling identified 2 mol% Pd(PPh₃)₄ in THF at 65°C as optimal (yield: 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
